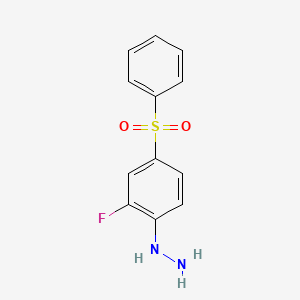
2-Fluoro-4-(phenylsulfonyl)phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(phenylsulfonyl)phenylhydrazine is a chemical compound with the molecular formula C12H11FN2O2S and a molecular weight of 266.3 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a fluorine atom and a phenylsulfonyl group attached to a phenylhydrazine moiety, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene, phenylsulfonyl chloride, and hydrazine hydrate.
Reaction Conditions: The reaction involves the sulfonylation of 2-fluorobenzene with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step forms 2-fluoro-4-(phenylsulfonyl)benzene.
Hydrazine Addition: The intermediate product is then reacted with hydrazine hydrate under reflux conditions to yield this compound.
Analyse Des Réactions Chimiques
2-Fluoro-4-(phenylsulfonyl)phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Fluoro-4-(phenylsulfonyl)phenylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl hydrazones and other derivatives.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .
Comparaison Avec Des Composés Similaires
2-Fluoro-4-(phenylsulfonyl)phenylhydrazine can be compared with other similar compounds, such as:
2-Fluoro-4-(methylsulfonyl)phenylhydrazine: This compound has a methylsulfonyl group instead of a phenylsulfonyl group, which affects its chemical properties and reactivity.
4-(Phenylsulfonyl)phenylhydrazine: Lacks the fluorine atom, resulting in different reactivity and binding properties.
2-Fluoro-4-(phenylsulfonyl)aniline: Similar structure but with an aniline group instead of a hydrazine group, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of a fluorine atom and a phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)-2-fluorophenyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-11-8-10(6-7-12(11)15-14)18(16,17)9-4-2-1-3-5-9/h1-8,15H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIPMBYDWSILOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)
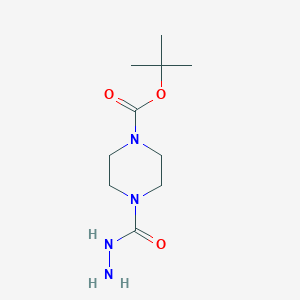
![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)
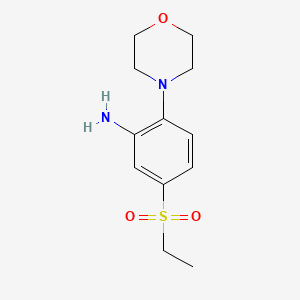

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)
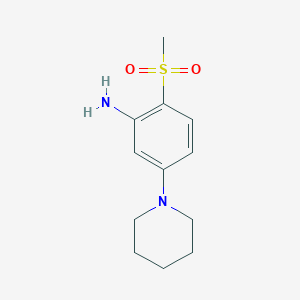
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)
![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)
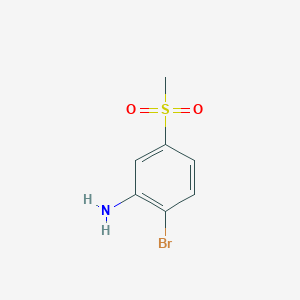
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328633.png)
